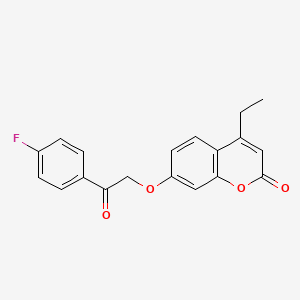

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-ethyl substituent on the chromen-2-one core and a 2-(4-fluorophenyl)-2-oxoethoxy group at position 7. The 4-fluorophenyl moiety introduces electron-withdrawing properties, which may enhance metabolic stability and receptor binding affinity, while the oxoethoxy linker provides structural flexibility for interactions with biological targets . Coumarins are widely studied for their diverse pharmacological activities, including antidepressant, antimicrobial, and anticancer effects. This compound’s structural features make it a candidate for therapeutic applications, particularly in neurological disorders, as suggested by its structural similarity to antidepressant-active coumarins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethyl-2H-chromen-2-one with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Overview

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by an ethyl group and a 4-fluorophenyl substituent, suggests potential biological activities that are being explored in various fields, particularly medicinal chemistry. This article provides a detailed overview of its applications, supported by data tables and case studies.

Anti-inflammatory Properties

Preliminary studies suggest that compounds with a chromone scaffold, including this compound, exhibit anti-inflammatory effects. These activities may be linked to their ability to modulate inflammatory pathways through interactions with specific enzymes and receptors involved in inflammation.

Antioxidant Activities

The antioxidant properties of this compound are also noteworthy. Chromone derivatives have been shown to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases, including:

- Cancer : Studies have indicated that similar chromone derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Cardiovascular Diseases : The modulation of inflammatory responses may contribute to protective effects against cardiovascular diseases.

Interaction Studies

Research is ongoing to elucidate the binding affinity of this compound with various biological targets. Initial data suggest interactions with enzymes involved in inflammatory pathways, which could offer insights into its pharmacological profile.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

- Antioxidant Activity Assessment :

- Pharmacological Profiling :

Mechanism of Action

The mechanism of action of 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s key structural differentiator is the 2-(4-fluorophenyl)-2-oxoethoxy substituent at position 7. Below is a comparative analysis with structurally related coumarin derivatives:

Key Observations:

Substituent Effects on Bioactivity: The fluorine atom in the 4-fluorophenyl group enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 10e with a methoxyphenyl group) . Piperazine-containing analogs (e.g., 6i) exhibit superior antidepressant activity due to enhanced interactions with serotonin receptors, suggesting that nitrogen-containing heterocycles improve CNS penetration .

Synthetic Yields and Physical Properties: Thiazole-linked derivatives (e.g., 10g) are synthesized with high yields (81%) and moderate melting points (245–247°C), indicating stability under standard conditions . Compounds with bulky substituents (e.g., benzothiazine in 2u) show lower solubility but higher specificity for targets like ion channels in antinociceptive studies .

Pharmacological Diversity :

- Antidepressant activity correlates with the presence of electron-withdrawing groups (e.g., fluorine) and flexible linkers (e.g., oxoethoxy) .

- Anticancer activity is observed in derivatives with trifluoromethyl groups (e.g., compound 2), which enhance cytotoxicity via hydrophobic interactions .

Critical Analysis of Substituent Impact

Biological Activity

4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one derivative class. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FO6 with a molecular weight of approximately 412.41 g/mol. The structure features a chromenone core with an ethyl group and a 4-fluorophenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. It appears to interact with key molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes that play roles in inflammatory responses.

- Receptors : It could bind to receptors involved in cell signaling, influencing processes such as apoptosis and cell survival.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Notably, it has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Research Findings :

- Inhibition of Cytokine Production : In macrophage models, the compound significantly downregulated IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .

- Nuclear Factor kappa B (NF-kB) Modulation : The compound demonstrated the ability to modulate NF-kB signaling pathways, which are critical in inflammation .

Anticancer Activity

The anticancer potential of this compound has also been explored, with findings suggesting that it can inhibit cancer cell proliferation.

Case Studies :

- Cell Line Studies : In studies involving various cancer cell lines, treatment with the compound resulted in reduced cell viability and induced apoptosis .

- Mechanistic Insights : The compound was found to induce apoptosis through mitochondrial pathways, suggesting its role in activating caspases and promoting cell death in cancer cells .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Significant reduction in IL-6 and TNF-α levels; modulation of NF-kB signaling |

| Anticancer | Induced apoptosis in cancer cell lines; inhibited cell proliferation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution. A typical route involves reacting 7-hydroxy-4-ethylcoumarin with 2-(4-fluorophenyl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) in refluxing acetone or ethanol. Reaction optimization includes solvent selection (polar aprotic solvents improve yields), temperature control (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of coumarin to bromide). Monitoring via TLC or HPLC ensures completion .

Q. How is the structural identity of this compound confirmed in synthetic batches?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), fluorophenyl protons (δ ~7.0–7.8 ppm), and the chromen-2-one carbonyl (δ ~160–165 ppm).

- IR : Validate the ester C=O stretch (~1740 cm⁻¹) and chromen-2-one carbonyl (~1680 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₉H₁₅FO₅) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodology : Start with in vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations. Parallel testing for enzyme inhibition (e.g., MAO-B, acetylcholinesterase) using fluorometric assays at 1–50 μM can highlight neuroprotective potential. Include positive controls (e.g., donepezil for cholinesterase) and validate via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance its pharmacological profile?

- Methodology :

- Derivatization : Modify the ethyl group (e.g., replace with longer alkyl chains or aryl groups) and the fluorophenyl moiety (e.g., introduce electron-withdrawing groups like NO₂ or Cl).

- Assays : Test derivatives for improved IC₅₀ values in enzyme assays. For example, piperidine or morpholine substitutions at the ethoxy side chain (as in BPR13) enhance MAO-B inhibition .

- Computational Modeling : Perform docking studies (AutoDock Vina) against target proteins (e.g., Plk1 kinase) to predict binding affinities. Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodology :

- Disorder Handling : The fluorophenyl group may exhibit rotational disorder. Use SHELXL’s PART instruction to model split positions and refine occupancy ratios.

- Hydrogen Bonding : Analyze π-π stacking between chromen-2-one cores and fluorophenyl groups. Restrain ADPs for overlapping atoms.

- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate via Hirshfeld surface analysis .

Q. How can analytical methods be optimized for trace impurity profiling?

- Methodology :

- HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 μm) with gradient elution (acetonitrile/water + 0.1% TFA). Detect impurities at 254 nm and characterize via LC-MS/MS.

- Forced Degradation : Expose the compound to heat (60°C), light (UV, 48 hr), and acidic/basic conditions to identify degradation products (e.g., hydrolysis of the ester group). Quantify impurities against USP thresholds (<0.1%) .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Methodology :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the etherification step.

- Workflow : Implement flow chemistry for precise control of reaction time (residence time ~30 min) and temperature.

- Chiral Separation : Employ chiral HPLC (Chiralpak IG column) with hexane/ethanol (90:10) to isolate enantiomers. Monitor optical rotation to confirm purity .

Properties

Molecular Formula |

C19H15FO4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one |

InChI |

InChI=1S/C19H15FO4/c1-2-12-9-19(22)24-18-10-15(7-8-16(12)18)23-11-17(21)13-3-5-14(20)6-4-13/h3-10H,2,11H2,1H3 |

InChI Key |

RJQISJJJIXFBTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.